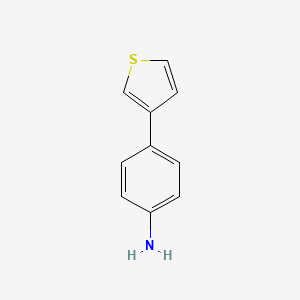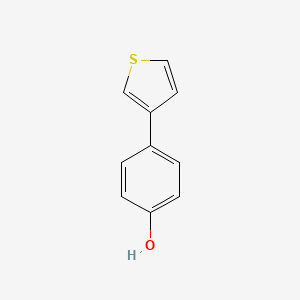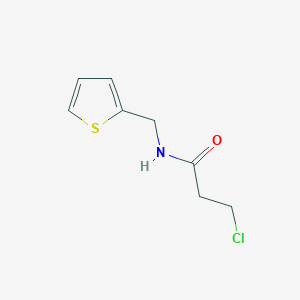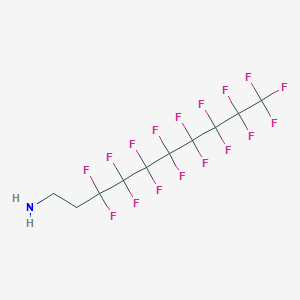
1H,1H,2H,2H-Perfluorodecylamine
Descripción general
Descripción
“1H,1H,2H,2H-Perfluorodecylamine” is a chemical compound with the molecular formula C10H6F17N1. It is often used as a self-assembled monolayer (SAM) in organic LEDs2.
Synthesis Analysis
The synthesis of “1H,1H,2H,2H-Perfluorodecylamine” is not explicitly mentioned in the search results. However, it is known that it can be used in the preparation of other compounds2.
Molecular Structure Analysis
The molecular structure of “1H,1H,2H,2H-Perfluorodecylamine” consists of a decylamine (a 10-carbon chain with an amine group at one end) where all the hydrogen atoms attached to the carbon atoms have been replaced by fluorine atoms1. The molecular weight of this compound is 463.13 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving “1H,1H,2H,2H-Perfluorodecylamine” are not detailed in the search results. However, it is known that it can be used as a self-assembled monolayer (SAM) in organic LEDs2.
Physical And Chemical Properties Analysis
“1H,1H,2H,2H-Perfluorodecylamine” is a liquid at room temperature3. It has a molecular weight of 463.13 g/mol1. The compound has a density of 1.595 g/cm3 and a boiling point of 182.9ºC at 760mmHg4.
Aplicaciones Científicas De Investigación
1. Functionalization of Hydrophobic Ceramic Membranes
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to functionalize hydrophobic ceramic membranes with nanosized pores . This process enhances the membrane’s properties, making it suitable for various applications.
- Methods of Application: The ceramic membrane is treated with a solution of 1H,1H,2H,2H-Perfluorodecylamine, which bonds to the surface and modifies its properties .
- Results: The treated membrane exhibits enhanced hydrophobicity, which can be beneficial in applications such as filtration and separation processes .
2. Anti-Reflective, Release, and Soil Repellent Coating
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is utilized in anti-reflective coating, release coating, and soil repellent coating . These coatings can be applied to various surfaces to enhance their properties.
- Methods of Application: The compound is mixed with a suitable solvent and applied to the surface. After the solvent evaporates, a thin layer of 1H,1H,2H,2H-Perfluorodecylamine remains, providing the desired coating .
- Results: The coated surfaces exhibit reduced reflectivity, improved release properties, and increased resistance to soil .
3. Reduction of Surface Energy in Microelectromechanical Systems
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is applied to movable microparts of microelectromechanical systems, thereby reducing the surface energy and preventing the stickiness .
- Methods of Application: The compound is applied to the microparts, where it forms a thin layer that reduces surface energy .
- Results: The treated microparts exhibit reduced stickiness, which can improve the performance and reliability of microelectromechanical systems .
4. Bonding Poly(tetrafluoroethylene) Films to Silicon Wafers
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to bond poly(tetrafluoroethylene) films to silicon wafers . This process is crucial in the fabrication of microelectronic devices.
- Methods of Application: The compound is applied to the silicon wafer, and then the poly(tetrafluoroethylene) film is placed on top. The compound acts as a bonding agent between the two materials .
- Results: The bonded materials exhibit excellent adhesion, which is essential for the stability and performance of microelectronic devices .
5. Superhydrophobic Coating for Metal Surfaces
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to create a superhydrophobic coating on metal surfaces . This coating protects the metal surfaces from fouling.
- Methods of Application: The compound is mixed with a suitable solvent and applied to the metal surface. After the solvent evaporates, a thin layer of 1H,1H,2H,2H-Perfluorodecylamine remains, providing the desired coating .
- Results: The coated metal surfaces exhibit superhydrophobicity, which can prevent fouling and extend the lifespan of the metal surfaces .
6. Surface Modification of Poly(methyl methacrylate) for Microfluidic Chips
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to modify the surface of poly(methyl methacrylate) for the fabrication of microfluidic chips .
- Methods of Application: The compound is applied to the poly(methyl methacrylate) surface, where it forms a thin layer that modifies the surface properties .
- Results: The treated poly(methyl methacrylate) exhibits improved properties, which can enhance the performance of microfluidic chips .
7. Bonding Poly(tetrafluoroethylene) Films to Silicon Wafers
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to bond poly(tetrafluoroethylene) films to silicon wafers . This process is crucial in the fabrication of microelectronic devices.
- Methods of Application: The compound is applied to the silicon wafer, and then the poly(tetrafluoroethylene) film is placed on top. The compound acts as a bonding agent between the two materials .
- Results: The bonded materials exhibit excellent adhesion, which is essential for the stability and performance of microelectronic devices .
8. Superhydrophobic Coating for Metal Surfaces
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to create a superhydrophobic coating on metal surfaces . This coating protects the metal surfaces from fouling.
- Methods of Application: The compound is mixed with a suitable solvent and applied to the metal surface. After the solvent evaporates, a thin layer of 1H,1H,2H,2H-Perfluorodecylamine remains, providing the desired coating .
- Results: The coated metal surfaces exhibit superhydrophobicity, which can prevent fouling and extend the lifespan of the metal surfaces .
9. Surface Modification of Poly(methyl methacrylate) for Microfluidic Chips
- Application Summary: 1H,1H,2H,2H-Perfluorodecylamine is used to modify the surface of poly(methyl methacrylate) for the fabrication of microfluidic chips .
- Methods of Application: The compound is applied to the poly(methyl methacrylate) surface, where it forms a thin layer that modifies the surface properties .
- Results: The treated poly(methyl methacrylate) exhibits improved properties, which can enhance the performance of microfluidic chips .
Safety And Hazards
Specific safety and hazard information for “1H,1H,2H,2H-Perfluorodecylamine” is not provided in the search results. However, it is always important to handle chemical compounds with care, using appropriate personal protective equipment and following safety protocols.
Direcciones Futuras
The future directions for “1H,1H,2H,2H-Perfluorodecylamine” are not explicitly mentioned in the search results. However, given its use in organic LEDs2, it could potentially have applications in the development of new display technologies.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINVJYJNJHTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382593 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorodecylamine | |
CAS RN |
30670-30-5 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
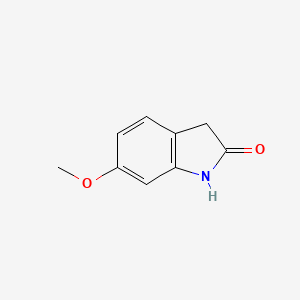
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
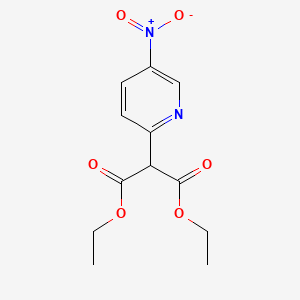
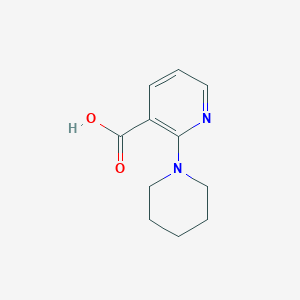
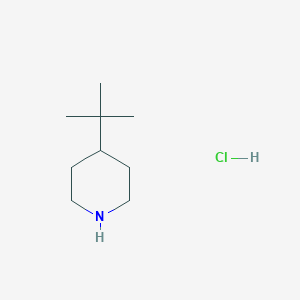
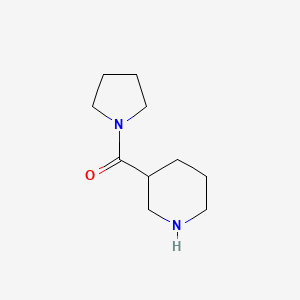
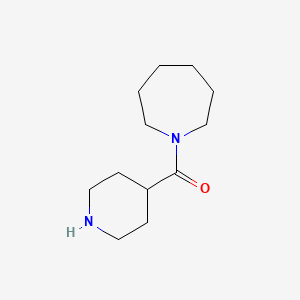
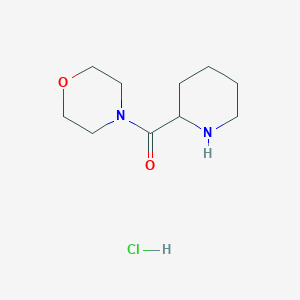
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
